3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione

描述

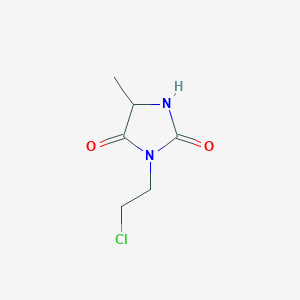

Structure

3D Structure

属性

IUPAC Name |

3-(2-chloroethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-4-5(10)9(3-2-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTYMOQYIFLRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with 2-chloroethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

化学反应分析

Types of Reactions

3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazolidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce an imidazolidine-2,4-dione with a higher oxidation state.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a unique imidazolidine core that is often associated with biological activity. Its structural characteristics include:

- Imidazolidine ring : A five-membered ring containing nitrogen that contributes to its reactivity.

- Chloroethyl group : This functional group enhances the compound's electrophilic properties, making it a candidate for various chemical reactions.

Anticancer Activity

Research indicates that derivatives of imidazolidines, including 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione, may exhibit anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, imidazolidine derivatives have been linked to the modulation of key signaling pathways involved in cancer progression .

Antimicrobial Properties

The imidazolidine scaffold is known for its antimicrobial activity. Compounds derived from this structure have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the chloroethyl group may enhance this activity by increasing membrane permeability or disrupting cellular functions .

Anti-inflammatory Effects

Some studies suggest that imidazolidines possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of chloroethyl derivatives with appropriate precursors under controlled conditions. The ability to modify this compound by introducing different substituents allows for the exploration of new derivatives with enhanced biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various imidazolidine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Synthesis Optimization

In a recent publication, researchers optimized the synthesis of this compound using microwave-assisted techniques to enhance yield and reduce reaction time. This method demonstrated a substantial increase in efficiency compared to traditional synthesis methods .

作用机制

The mechanism of action of 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.

相似化合物的比较

Core Modifications

The imidazolidine-2,4-dione (hydantoin) core is highly modifiable. Key structural variations among analogs include:

Key Observations :

Melting Points and Purity

Key Observations :

- The target compound lacks reported physicochemical data, but analogs like G12 and thiazolidine-2,4-dione derivatives exhibit moderate melting points (83–91°C), suggesting crystalline stability .

- Lower yields (25–45%) in compounds 24 and 25 highlight synthetic challenges in introducing aryl and oxoethyl groups .

Spectroscopic Data

Anticancer and Alkylating Activity

- Chloroethyl Group : The 2-chloroethyl moiety in the target compound may confer alkylating activity, similar to nitrosoureas (e.g., BCNU), which crosslink DNA and inhibit repair enzymes like O⁶-alkylguanine-DNA alkyltransferase .

- Therapeutic Index : Nitrosoureas with lower carbamoylating activity and higher alkylating capacity exhibit improved therapeutic indices . For example, chlorozotocin (a glucose-conjugated nitrosourea) reduces myelotoxicity compared to BCNU .

Enzyme Inhibition

Antimicrobial Activity

- Hydantoins like 5-(4-bromophenyl)-3-[2-(2,4-difluorophenyl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione (19) exhibit potent antimicrobial effects, likely due to interference with microbial DNA or enzyme systems .

生物活性

3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly as an alkylating agent. This article will explore its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylimidazolidine-2,4-dione with chloromethyl compounds. The general reaction pathway includes:

- Starting Materials : 5-methylimidazolidine-2,4-dione and chloromethyl derivatives.

- Reaction Conditions : Typically conducted under controlled temperature and solvent conditions to optimize yield.

- Purification : The product is purified through methods such as recrystallization or chromatography.

As an alkylating agent , this compound interacts with DNA by transferring an alkyl group to nucleophilic sites on the DNA molecule. This leads to:

- DNA Cross-Linking : Disruption of DNA replication and transcription processes.

- Cell Death : Resulting from the inability of cells to properly replicate their genetic material.

Similar compounds have been shown to target enzymes such as thioredoxin reductase 1, which plays a role in cellular redox balance and can influence cancer cell survival.

Antimicrobial Activity

Research indicates that derivatives of imidazolidine compounds exhibit notable antimicrobial properties. For instance:

- Gram-positive Bacteria : Demonstrated effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL .

- Mechanism : The antimicrobial action is likely due to the disruption of bacterial DNA synthesis.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. This includes:

- Cell Lines Tested : A variety of human cancer cell lines have been evaluated for sensitivity to this compound.

- Results : Induction of apoptosis in treated cells was observed, suggesting its potential as a chemotherapeutic agent.

Case Studies

-

Antitumor Efficacy :

- A study investigated the effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential in cancer therapy.

- Combination Therapies :

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione?

- Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For characterization, employ spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and molecular structure .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Answer: Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Stability : Monitor degradation via HPLC under acidic/alkaline conditions .

- Light Sensitivity : Expose samples to UV-Vis light and track changes in purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer: Follow these guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Emergency Procedures : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and physicochemical properties of this compound?

- Answer: Leverage quantum chemical calculations (e.g., DFT) to:

- Reactivity : Simulate electrophilic/nucleophilic sites using Fukui indices .

- Solubility : Predict logP and aqueous solubility via COSMO-RS or molecular dynamics simulations .

- Reaction Pathways : Validate mechanisms using transition state analysis in software like Gaussian or COMSOL .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in complex systems?

- Answer: Combine experimental and computational approaches:

- Kinetic Isotope Effects (KIE) : Study hydrogen/deuterium exchange to identify rate-determining steps .

- In Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation during reactions .

- Machine Learning : Train models on reaction databases to predict optimal conditions and side products .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting yield or purity results)?

- Answer: Apply statistical reconciliation:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify confounding variables .

- Error Analysis : Calculate standard deviations across triplicate runs and apply ANOVA to isolate outliers .

- Cross-Validation : Compare results with computational predictions (e.g., ICReDD’s hybrid approach) .

Q. What reactor design principles optimize large-scale synthesis while maintaining selectivity?

- Answer: Consider:

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch systems .

- Catalyst Immobilization : Use packed-bed reactors with heterogeneous catalysts to improve reusability .

- Process Control : Implement real-time monitoring via PAT (Process Analytical Technology) for dynamic adjustments .

Q. What methodologies ensure accurate solubility measurements for in vivo studies?

- Answer: For formulation:

- Co-Solvency : Use DMSO-water or PEG-400 mixtures to enhance solubility; validate via nephelometry .

- Critical Micelle Concentration (CMC) : Determine surfactant requirements using dynamic light scattering (DLS) .

- In Vivo Compatibility : Test biocompatibility with hemolysis assays before animal trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。